molecular formula C17H19F2NO3 B2940558 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate CAS No. 876531-11-2

2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate

Cat. No.: B2940558
CAS No.: 876531-11-2
M. Wt: 323.34
InChI Key: BSIUVZDYFOKYAT-UHFFFAOYSA-N
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Description

2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, an amino group, and a difluorobenzoate moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The cyclohexene derivative is then reacted with ethylamine under controlled conditions to form the intermediate compound. This intermediate is further reacted with 2,6-difluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-N-((S)-1-(3-bromo-5-…
  • COC (c (ccc (-c1nc (C2CNCCC2)cnc1N)c1)c1F)=O

Uniqueness

2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 2,6-difluorobenzoate stands out due to its unique combination of a cyclohexene ring and a difluorobenzoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3/c18-13-7-4-8-14(19)16(13)17(22)23-11-15(21)20-10-9-12-5-2-1-3-6-12/h4-5,7-8H,1-3,6,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIUVZDYFOKYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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